

N2-Benzoyl-L-ornithine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N2-Benzoyl-L-ornithine**

Cat. No.: **B556260**

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **N2-Benzoyl-L-ornithine**, a key intermediate in peptide synthesis and a precursor for pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Data

N2-Benzoyl-L-ornithine, also known as N- α -benzoyl-L-ornithine, is a derivative of the non-proteinogenic amino acid L-ornithine. The benzoyl group is selectively attached to the alpha-amino group of the ornithine molecule.

Property	Value	Reference
CAS Number	17966-71-1	[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	236.3 g/mol	[1]
Synonyms	Bz-L-Orn-OH	[1]

Synthesis and Experimental Protocols

The selective N-benzoylation of the α -amino group of L-ornithine, while leaving the δ -amino group free, is a critical step in its synthesis. While specific detailed protocols for **N2-Benzoyl-L-ornithine** are not readily available in the public domain, general methods for the N-acylation of amino acids can be adapted. One common approach involves the protection of the δ -amino group, followed by the benzoylation of the α -amino group, and subsequent deprotection.

A general procedure for the synthesis of N-benzoyl amino acids involves the following steps:

- Amino Acid Esterification: The amino acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting the amino acid with thionyl chloride in methanol.
- N-Benzoylation: The amino acid methyl ester is then reacted with benzoyl chloride in the presence of a base, such as sodium bicarbonate or triethylamine, to yield the N-benzoyl amino acid methyl ester.
- Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to give the final N-benzoyl amino acid.

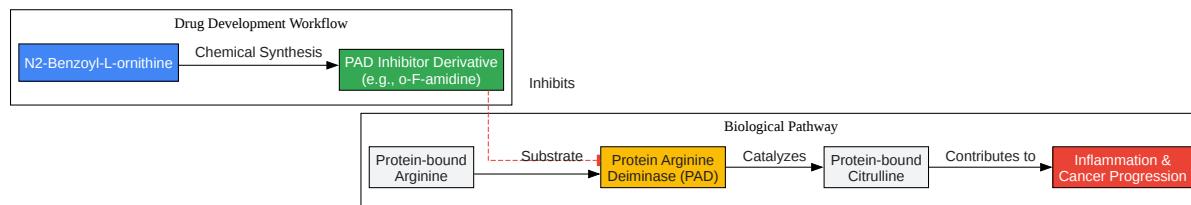
Note: For ornithine, selective α -benzoylation requires a suitable protecting group for the δ -amino group that can be removed under conditions that do not affect the α -benzoyl group.

Biological Significance and Applications

N2-Benzoyl-L-ornithine serves as a versatile building block in the synthesis of more complex molecules with significant biological activities. Its utility is particularly noted in the development of enzyme inhibitors and as a research chemical to probe biological pathways.

Role as a Precursor for Protein Arginine Deiminase (PAD) Inhibitors

N2-Benzoyl-L-ornithine is a key precursor for the synthesis of potent inhibitors of Protein Arginine Deiminases (PADs).^{[2][3]} PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. The dysregulation of PAD activity has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as in the progression of certain cancers.^{[2][3]}


Derivatives of **N2-Benzoyl-L-ornithine**, such as N- α -(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and its chloro-analog, have been developed as second-generation PAD inhibitors with improved potency and selectivity.^{[2][3]} These inhibitors serve as valuable chemical probes to study the function of PADs in health and disease.

Potential in Anti-Cancer and Anti-Viral Research

There is emerging interest in the potential of **N2-Benzoyl-L-ornithine** and its derivatives in anti-cancer and anti-viral research.^[1] While direct evidence for the activity of **N2-Benzoyl-L-ornithine** is limited, its role as a scaffold for pharmacologically active compounds suggests its importance in the development of novel therapeutics in these areas.

Signaling Pathways and Logical Relationships

The primary signaling pathway where derivatives of **N2-Benzoyl-L-ornithine** have a demonstrated role is in the inhibition of PAD-mediated protein citrullination.

[Click to download full resolution via product page](#)

Caption: Workflow from **N2-Benzoyl-L-ornithine** to PAD inhibition.

This diagram illustrates the logical relationship where **N2-Benzoyl-L-ornithine** is a precursor in the synthesis of PAD inhibitor derivatives. These derivatives then act on the biological pathway

by inhibiting the PAD enzyme, which in turn is implicated in processes like inflammation and cancer progression.

Conclusion

N2-Benzoyl-L-ornithine is a valuable chemical entity for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. Its primary importance lies in its utility as a starting material for the synthesis of potent enzyme inhibitors, particularly for the PAD family of enzymes. Further research into the direct biological activities of **N2-Benzoyl-L-ornithine** and the development of detailed, scalable synthesis protocols will undoubtedly expand its application in biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. The development of N- α -(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α -(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of N- α -(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N- α -(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N2-Benzoyl-L-ornithine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556260#n2-benzoyl-l-ornithine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com